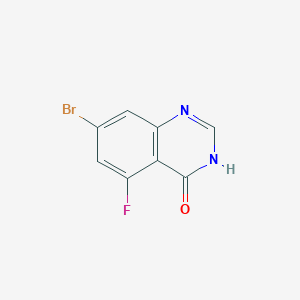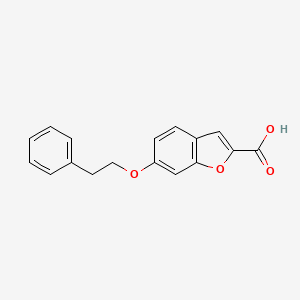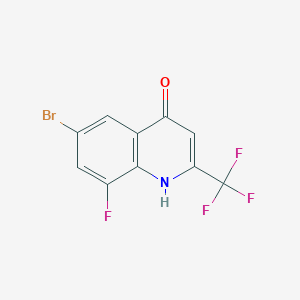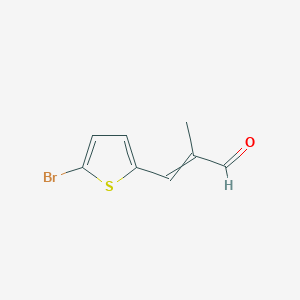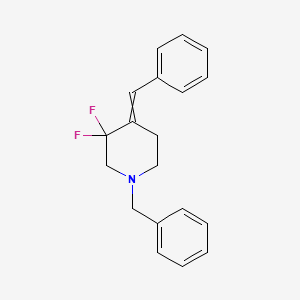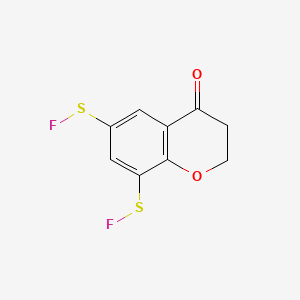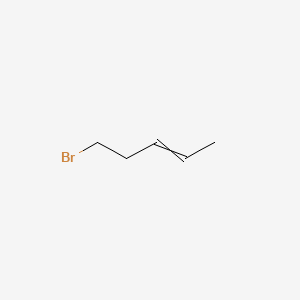![molecular formula C14H16F4N2O4 B15061161 Bis(6,6-difluoro-1-azaspiro[3.3]heptan-1-yl) oxalate](/img/structure/B15061161.png)
Bis(6,6-difluoro-1-azaspiro[3.3]heptan-1-yl) oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(6,6-difluoro-1-azaspiro[3.3]heptan-1-yl) oxalate is a synthetic compound characterized by its unique spirocyclic structure. The compound features two 6,6-difluoro-1-azaspiro[3.3]heptane units connected by an oxalate linker. This structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(6,6-difluoro-1-azaspiro[3.3]heptan-1-yl) oxalate typically involves the following steps:
Formation of 6,6-difluoro-1-azaspiro[3.3]heptane: This is achieved through a thermal [2+2] cycloaddition reaction between endocyclic alkenes and Graf isocyanate (ClO₂S NCO), resulting in spirocyclic β-lactams.
Oxalate Linker Formation: The 6,6-difluoro-1-azaspiro[3.3]heptane units are then reacted with oxalyl chloride in the presence of a base to form the oxalate linker, resulting in the final compound, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, including precise temperature control, use of high-purity reagents, and efficient purification techniques.
化学反应分析
Types of Reactions
Bis(6,6-difluoro-1-azaspiro[3.3]heptan-1-yl) oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the spirocyclic units can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spirocyclic compounds with various functional groups.
科学研究应用
Bis(6,6-difluoro-1-azaspiro[3.3]heptan-1-yl) oxalate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the design of anesthetics and analgesics.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Bis(6,6-difluoro-1-azaspiro[3.3]heptan-1-yl) oxalate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. The fluorine atoms enhance its binding affinity and stability, making it a potent compound in various biological systems.
相似化合物的比较
Similar Compounds
Uniqueness
Bis(6,6-difluoro-1-azaspiro[3.3]heptan-1-yl) oxalate is unique due to its dual spirocyclic units connected by an oxalate linker, which imparts distinct chemical properties. Compared to similar compounds, it offers enhanced stability and binding affinity, making it a valuable compound in research and industrial applications.
属性
分子式 |
C14H16F4N2O4 |
|---|---|
分子量 |
352.28 g/mol |
IUPAC 名称 |
bis(6,6-difluoro-1-azaspiro[3.3]heptan-1-yl) oxalate |
InChI |
InChI=1S/C14H16F4N2O4/c15-13(16)5-11(6-13)1-3-19(11)23-9(21)10(22)24-20-4-2-12(20)7-14(17,18)8-12/h1-8H2 |
InChI 键 |
IXSCXYZHAUNAJC-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C12CC(C2)(F)F)OC(=O)C(=O)ON3CCC34CC(C4)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


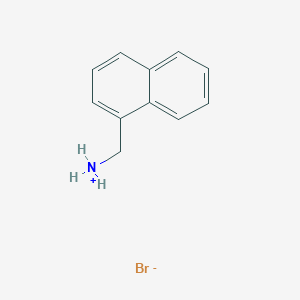
![N-methyl-3-oxabicyclo[3.1.0]hexan-6-amine](/img/structure/B15061090.png)
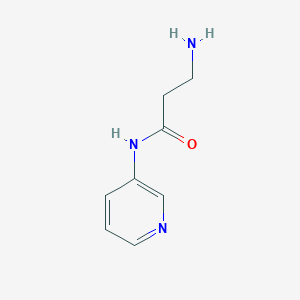
![4-({[2-(2-Bromophenoxy)acetamido]imino}methyl)-2-methoxyphenyl 3,4-dimethoxybenzoate](/img/structure/B15061106.png)
